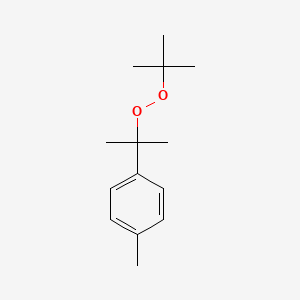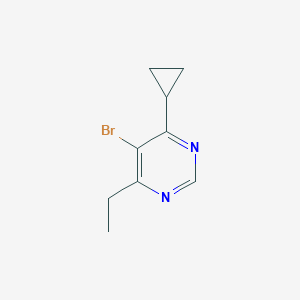
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid is an organic compound characterized by the presence of a propynyl group attached to a propanesulfonic acid moiety
准备方法
The synthesis of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid typically involves the reaction of 3-(2-Propyn-1-yloxy)-1-propanol with a sulfonating agent. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the sulfonic acid group. Industrial production methods may involve large-scale sulfonation processes with optimized reaction parameters to achieve high yields and purity.
化学反应分析
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions may lead to the formation of alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active sites, while the sulfonic acid moiety enhances solubility and reactivity. These interactions can modulate biochemical pathways and influence cellular processes.
相似化合物的比较
Similar compounds include:
3-(2-Propyn-1-yloxy)-1-propanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-(2-Propyn-1-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a propanesulfonic acid group, leading to different chemical properties and applications.
The uniqueness of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid lies in its combination of a propynyl group with a sulfonic acid moiety, providing a balance of reactivity and solubility that is advantageous in various applications.
属性
分子式 |
C6H10O4S |
|---|---|
分子量 |
178.21 g/mol |
IUPAC 名称 |
3-prop-2-ynoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-4-10-5-3-6-11(7,8)9/h1H,3-6H2,(H,7,8,9) |
InChI 键 |
KQROVKLMOYXWFM-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)



![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)






